(propan-2-yl)-lambda~5~-phosphane CAS No. 61484-32-0](/img/structure/B14587116.png)
[(Diphenylphosphanyl)methylidene](diphenyl)(propan-2-yl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diphenylphosphanyl)methylidene(propan-2-yl)-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of multiple phenyl groups attached to a central phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylphosphanyl)methylidene(propan-2-yl)-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with appropriate alkylating agents under controlled conditions. One common method involves the use of Grignard reagents, which react with chlorophosphines to form the desired phosphine compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Diphenylphosphanyl)methylidene(propan-2-yl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
Applications De Recherche Scientifique
(Diphenylphosphanyl)methylidene(propan-2-yl)-lambda~5~-phosphane has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (Diphenylphosphanyl)methylidene(propan-2-yl)-lambda~5~-phosphane involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The molecular targets include transition metals, and the pathways involved often relate to catalytic cycles in organic synthesis and polymerization reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other organophosphorus compounds such as:
- Bis(diphenylphosphino)methane
- 1,2-Bis(diphenylphosphino)ethane
- Triphenylphosphine
Uniqueness
(Diphenylphosphanyl)methylidene(propan-2-yl)-lambda~5~-phosphane is unique due to its specific structural arrangement, which imparts distinct steric and electronic properties. These properties make it particularly effective as a ligand in catalysis and as a building block in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
61484-32-0 |
|---|---|
Formule moléculaire |
C28H28P2 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
diphenylphosphanylmethylidene-diphenyl-propan-2-yl-λ5-phosphane |
InChI |
InChI=1S/C28H28P2/c1-24(2)30(27-19-11-5-12-20-27,28-21-13-6-14-22-28)23-29(25-15-7-3-8-16-25)26-17-9-4-10-18-26/h3-24H,1-2H3 |
Clé InChI |
NPSCWKNVEGADOI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(=CP(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


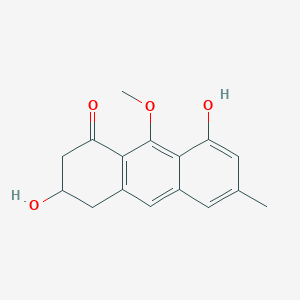
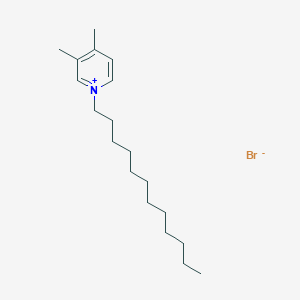


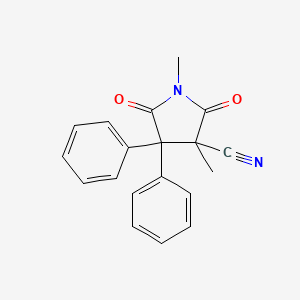
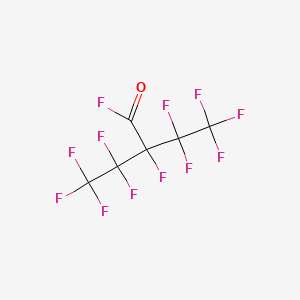
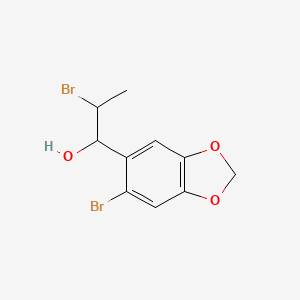
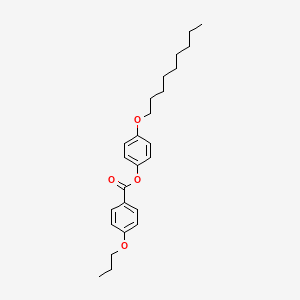
![2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol](/img/structure/B14587089.png)

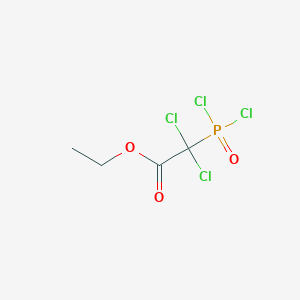
![3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14587122.png)
![1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14587123.png)

